1-Methyl-2-azabicyclo[3.1.0]hexane

Catalog No.
S13488276
CAS No.
M.F
C6H11N
M. Wt
97.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-2-azabicyclo[3.1.0]hexane

Product Name

1-Methyl-2-azabicyclo[3.1.0]hexane

IUPAC Name

1-methyl-2-azabicyclo[3.1.0]hexane

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

InChI

InChI=1S/C6H11N/c1-6-4-5(6)2-3-7-6/h5,7H,2-4H2,1H3

InChI Key

XZPWCENTJJQTLT-UHFFFAOYSA-N

Canonical SMILES

CC12CC1CCN2

1-Methyl-2-azabicyclo[3.1.0]hexane is a bicyclic compound characterized by a nitrogen atom incorporated into its ring structure, specifically in the azabicyclo[3.1.0]hexane framework. The compound has the molecular formula C6H11NC_6H_{11}N and features a unique arrangement of carbon and nitrogen atoms that contributes to its chemical properties and biological activities. The bicyclic structure consists of two fused rings, one of which contains the nitrogen atom, making it a member of the azabicyclic family of compounds.

Typical for nitrogen-containing heterocycles. These include:

  • Nucleophilic Substitution Reactions: The nitrogen atom can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Electrophilic Aromatic Substitution: If substituted appropriately, the compound can participate in electrophilic aromatic substitution due to the presence of electron-donating groups.
  • Reduction Reactions: The nitrogen atom can be reduced, leading to different derivatives of azabicyclo[3.1.0]hexane.

Specific reaction pathways and mechanisms are detailed in studies focusing on related azabicyclic compounds, highlighting their versatility in organic synthesis .

Research indicates that 1-methyl-2-azabicyclo[3.1.0]hexane exhibits significant biological activity, particularly as a potential pharmacological agent. It has been investigated for its effects on various biological targets, including:

  • Neurotransmitter Modulation: The compound may influence neurotransmitter systems, potentially acting as an inhibitor or modulator.
  • Antimicrobial Properties: Some derivatives of azabicyclo compounds have shown antimicrobial activity, suggesting that 1-methyl-2-azabicyclo[3.1.0]hexane could possess similar properties.
  • Potential in Drug Discovery: Its unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease processes .

The synthesis of 1-methyl-2-azabicyclo[3.1.0]hexane typically involves several synthetic routes:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be achieved through methods such as:
    • Intramolecular C–H Insertion: Utilizing cyclopropylmagnesium carbenoids to facilitate the formation of the bicyclic structure .
    • Ring Closure Reactions: Employing various reagents that promote ring closure through nucleophilic attacks.
  • Methylation Reactions: Methylation of 2-azabicyclo[3.1.0]hexane can yield 1-methyl derivatives using methylating agents like methyl iodide in the presence of bases such as cesium carbonate .
  • Functional Group Transformations: Modifications can be made to introduce different functional groups that enhance biological activity or alter physical properties.

1-Methyl-2-azabicyclo[3.1.0]hexane has potential applications in several fields:

  • Pharmaceuticals: As a scaffold for drug design targeting neurological disorders or infections.
  • Chemical Research: Used as a building block in organic synthesis to create more complex molecules.
  • Material Science: Potentially utilized in developing new materials with specific mechanical or chemical properties due to its unique structure .

Studies on interaction profiles indicate that 1-methyl-2-azabicyclo[3.1.0]hexane may interact with various biological macromolecules:

  • Protein Binding Studies: Investigations into how this compound binds to proteins involved in neurotransmission or metabolic pathways.
  • Receptor Interaction Analysis: Understanding how it affects receptor activity could lead to insights into its pharmacological potential.

These studies are crucial for determining the therapeutic viability of this compound and its derivatives .

Several compounds share structural similarities with 1-methyl-2-azabicyclo[3.1.0]hexane, including:

Compound NameStructure TypeKey Differences
2-Azabicyclo[3.1.0]hexaneBicyclicLacks methyl group at position 1
3-Azabicyclo[4.1.0]heptaneBicyclicContains an additional carbon atom in the ring
2-MethylpiperidineSaturated cyclic amineDifferent ring size and saturation
2-Azabicyclo[4.2.0]octaneBicyclicLarger ring size with additional nitrogen atom

The uniqueness of 1-methyl-2-azabicyclo[3.1.0]hexane lies in its specific bicyclic structure featuring a methyl group at the nitrogen-bearing position, which influences its reactivity and biological activity compared to these similar compounds .

Traditional Synthetic Routes to Azabicyclic Frameworks

The synthesis of 1-methyl-2-azabicyclo[3.1.0]hexane and related azabicyclic compounds has been approached through several well-established methodologies that form the foundation of modern heterocyclic chemistry [2]. These traditional routes have been refined over decades to provide reliable access to complex bicyclic nitrogen-containing frameworks.

Intramolecular Cyclopropanation Approaches

One of the most significant traditional methods involves intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts . This approach typically employs ruthenium(II) complexes as catalysts, where the key step involves intramolecular displacement to form the bicyclic ring system . The synthesis of 1-methyl-2-azabicyclo[3.1.0]hexane hydrochloride demonstrates this methodology, where cyclization reactions proceed with excellent stereoselectivity, achieving trans:cis ratios of 96:4 and yields ranging from 70-85% .

The mechanism involves the formation of a ruthenium carbene intermediate from the diazoacetate precursor, followed by intramolecular insertion into the carbon-hydrogen bond to construct the cyclopropane ring . Industrial production methods often employ batchwise processes where the critical step is the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system .

Ring-Closing Metathesis Methodologies

Ring-closing metathesis has emerged as a highly effective reaction for the synthesis of functionalized, bridged nitrogen heterocycles [3] [4]. The utility of this process has been established through the construction of dienic 4-piperidone systems by imino-Diels-Alder reactions between aminotrienes and N-omega-vinylimines, in the presence of ytterbium triflate, followed by ring-closing metathesis under the influence of first-generation Grubbs ruthenium-complex catalyst [2].

This methodology provides access to azabicyclo[m.n.1]alkenes where m equals 3-5 and n equals 3 or 2, with excellent yields ranging from 89-98% [5] [4]. The requisite 2,6-dialkenylpiperidines can be readily prepared in six steps starting from glutarimide or three steps from 4-methoxypyridine [4]. The process demonstrates remarkable functional group tolerance and provides consistent stereochemical outcomes [3].

Aza-Prins Cyclization Strategies

The aza-Prins reaction represents another powerful traditional approach for accessing azabicyclic frameworks [6]. This methodology involves the intramolecular reaction of carbonyl compounds with secondary homoallylic amines to form iminium ions, which then undergo intramolecular Prins cyclization [6]. The reaction shows high tolerance for various functional groups and can be conducted under mild conditions using Lewis acids such as boron trifluoride or titanium tetrachloride [6].

The cascade aza-Prins reactions provide rapid and flexible access to [7] [8] and [7] [7] azabicycles, which form the core skeletons of various alkaloids [6]. These reactions proceed with high diastereoselectivity and yields ranging from 60-90%, making them valuable for the synthesis of complex azabicyclic architectures [6].

Hetero-Diels-Alder Cyclization

Solvent- and catalyst-free synthesis of nitrogen-containing bicyclic derivatives through hetero-Diels-Alder reactions represents an environmentally benign approach [9]. Starting from dienals and readily available diazenes, this strategy involving hemiaminal formation and hetero-Diels-Alder reaction affords bicyclic products in a highly diastereoselective manner [9]. This simple and green procedure has been applied to a selection of substrates, giving rise to 12 examples of nitrogen-containing bicyclic architectures with yields ranging from 65-82% [9].

The reaction mechanism involves a three-bond forming process where the strategy provides access to various polysubstituted azabicyclic ring skeletons [9]. The products can undergo various synthetic transformations, including cleavage of hydrazine groups to prepare hydantoin motifs bearing aminopropyl side chains [9].

MethodStarting MaterialsKey CatalystsYield Range (%)Selectivity
Intramolecular Cyclopropanationα-DiazoacetatesRuthenium(II) complexes70-85trans:cis 96:4
Reductive Diallylation/Ring-Closing MetathesisPyridines, IsoquinolinesGrubbs Ru complexes89-98trans:cis >9:1
Aza-Prins CyclizationAcyclic N-acyliminium precursorsLewis acids (BF₃, TiCl₄)60-90High diastereoselectivity
Hetero-Diels-Alder ReactionDienals and DiazenesSolvent- and catalyst-free65-82Highly diastereoselective
Intramolecular DisplacementPrimary alkyl chlorides with tert-butylsulfinamideNo catalyst required70-75Good diastereoselectivity
Metal-Free Domino ReactionsSimple aldehydes and aminophenolsHidden organocatalysis45-81dr up to 62:1

Catalytic Asymmetric Approaches for Enantioselective Synthesis

The development of catalytic asymmetric transformations for azabicyclic compounds has revolutionized the field by enabling access to enantiomerically pure materials essential for pharmaceutical applications [10] [11]. These methodologies leverage the intrinsic reactivity of strained bicyclic structures with transition-metal complexes to achieve high facial selectivity [10].

Silver-Catalyzed Asymmetric Cycloadditions

Silver(I)-catalyzed asymmetric 1,3-dipolar cycloaddition reactions using TF-BiphamPhos ligands have been developed for the efficient construction of azabicyclo[2.2.1]heptanes [12]. This methodology enables the formation of azabicyclic compounds bearing two quaternary stereogenic centers with good yields and high diastereoselectivities up to 16:1 and excellent enantioselectivities up to 97% [12]. The key feature of this approach is the efficient construction of two quaternary stereogenic centers among the four contiguous stereocenters generated in the annulation process [12].

The silver acetate catalyst system demonstrates broad substrate scope with cyclic azomethine ylides and N-substituted maleimides, providing access to valuable structural motifs for drug discovery [12]. The reaction proceeds under mild conditions and shows excellent functional group tolerance [12].

Chiral Phase-Transfer Catalysis

The development of cinchona alkaloid-derived phase-transfer catalysts has enabled the first direct catalytic asymmetric synthesis of gamma-amino ketones through umpolung reactions of imines and enones [13]. This methodology operates with catalyst loadings ranging from 0.02 to 2.5 mol% and activates a broad range of trifluoromethyl imines and aldimines as nucleophiles [13]. The process achieves chemo-, regio-, diastereo-, and enantio-selective carbon-carbon bond-forming reactions with acyclic and cyclic enones, converting readily available prochiral starting materials into highly enantiomerically enriched chiral gamma-amino ketones with enantioselectivities up to 95% [13].

This unprecedented umpolung reaction of imines has enabled conceptually new and concise routes for the asymmetric synthesis of nitrogen heterocycles such as pyrrolidines and indolizidines [13]. The methodology represents a significant advancement in the field by providing direct access to versatile chiral building blocks [13].

Chiral Organocatalytic Approaches

A hidden catalysis approach has been developed for the metal- and organocatalyst-free one-pot assembly of chiral azatricyclic molecules containing six contiguous stereocenters [14]. The methodology centers on the design of a special chiral spiroimidazolidinone cyclohexadienone intermediate that functions as both substrate and catalyst [14]. This unique substrate-catalyst dual role demonstrates enhanced coordinational proximity of the chiral substrate and catalyst in the transition state, resulting in substantial steric discrimination and excellent overall diastereoselectivity [14].

The process assembles azatricyclic molecules from N-alkylated aminophenols, alpha,beta-unsaturated aldehydes, and chiral alpha-amino acids under hidden subcatalysis conditions [14]. The success of this methodology provides efficient preparations of chiral complex molecules with excellent stereochemical control [14].

Asymmetric Ring-Closing Metathesis

Enantioselective synthesis of bicyclic compounds via catalytic 1,4-addition-ring closing metathesis has been developed as a novel three-step asymmetric annulation procedure [15] [16]. This method comprises a tandem catalytic enantioselective 1,4-addition-allylic substitution, Grignard addition, and ring-closing metathesis sequence to provide [7] [7], [10] [7], [11] [7], and [7] [10] bicyclic products with enantioselectivities of 93-97% [15] [16]. The methodology allows the size of both rings to be varied independently of each other [15] [16].

The process demonstrates excellent scalability and provides high enantioselectivities for the construction of various bicyclic structures [16]. Products with different carbobicyclic skeletons and various alkyl substituents have been prepared with consistent high enantioselectivities [16].

Catalyst SystemReaction TypeSubstrate ClassEnantioselectivity (% ee)Diastereoselectivity
Silver(I)/TF-BiphamPhos1,3-Dipolar CycloadditionCyclic azomethine ylidesUp to 97Up to 16:1 dr
Chiral Cinchona Alkaloid-derived PTCUmpolung C-C Bond FormationTrifluoromethyl iminesUp to 95High dr
Chiral ImidazolidinoneAza-Michael/Michael CascadeSpiroimidazolidinone cyclohexadienonesExcellent (>90)Excellent dr
Ru-based Chiral ComplexesRing-Closing MetathesisDialkenyl precursors93-97High dr
Chiral Phosphoric AcidsTransfer HydrogenationBicyclic nitrogen heterocyclesUp to 98Not applicable

Carbon-Hydrogen Activation Strategies in Bicyclic System Construction

Carbon-hydrogen activation strategies have emerged as powerful tools for the construction of complex azabicyclic systems, offering direct functionalization approaches that bypass traditional multistep syntheses [17] [18]. These methodologies leverage transition metal catalysis to achieve selective bond formation at previously unreactive sites [17].

Rhodium-Catalyzed Carbon-Hydrogen Functionalization

Rhodium(III)-catalyzed carbon-hydrogen functionalization of alkenyl azoles represents the first synthesis of privileged [8] [7]-bicyclic heterocycles with ring-junction nitrogen atoms by transition metal-catalyzed carbon-hydrogen functionalization [17] [19]. Several reactions are applied to alkenyl imidazoles, pyrazoles, and triazoles to provide products with nitrogen incorporated at different sites [17] [19]. Alkyne and diazoketone coupling partners give azolopyridines with various substitution patterns, while 1,4,2-dioxazolone coupling partners yield azolopyrimidines [17] [19].

The rhodium(III)-catalyzed alkenyl carbon(sp2)-hydrogen activation and annulation has enabled the convergent synthesis of diverse heterocyclic compounds [17]. The methodology demonstrates excellent functional group tolerance and provides rapid access to complex molecular architectures [17]. The iterative application of carbon-hydrogen functionalization allows for the rapid synthesis of patented drug candidates [19].

Palladium-Catalyzed Transannular Functionalization

A second-generation palladium catalyst system has been developed for the transannular carbon-hydrogen functionalization of azabicycloalkanes [20]. Pyridine- and quinoline-carboxylate ligands are highly effective for increasing the reaction rate, yield, and scope of palladium-catalyzed transannular carbon-hydrogen arylation reactions of azabicyclo[3.1.0]hexane, azabicyclo[3.1.1]heptane, azabicyclo[3.2.1]octane, and piperidine derivatives [20].

Mechanistic studies reveal that pyridine/quinoline-carboxylates play a crucial role in impeding both reversible and irreversible catalyst decomposition pathways [20]. These ligands enable the first reported examples of transannular carbon-hydrogen arylation of the ubiquitous tropane, 7-azanorbornane, and homotropane cores [20]. The second-generation catalyst system demonstrates significantly improved reactivity compared to first-generation systems [20].

Ruthenium-Catalyzed Electrochemical Approaches

Electrochemical access to aza-polycyclic aromatic hydrocarbons through rhodium-electrocatalyzed domino alkyne annulations represents a modular approach to complex nitrogen-containing frameworks [21]. A multifunctional O-methylamidoxime enables high chemo- and regioselectivity in these transformations [21]. The isolation of two key rhodacyclic intermediates allows for the delineation of the exact order of three carbon-hydrogen activation steps [21].

The metalla-electrocatalyzed multiple carbon-hydrogen transformation is characterized by unique functional group tolerance, including highly reactive iodo and azido groups [21]. This methodology demonstrates the versatility of electrochemical conditions for accessing complex azabicyclic architectures [21].

Bimetallic Carbon-Hydrogen Activation Systems

Enzyme-inspired bimetallic reagents use reversible metal coordination instead of covalent bonding to achieve carbon-hydrogen activation and functionalization in nitrogen heterocycles [22]. These reagents eliminate the need to preinstall or later remove directing groups [22]. One palladium atom coordinates reversibly with the heteroatom of a substrate, positioning the second metal to activate a remote carbon-hydrogen bond [22].

The reagents use distance and geometry constraints to focus on specific target sites on substrates, similar to enzyme mechanisms [22]. They coordinate reversibly with substrate molecules, derivatize them, detach after activation, and move on to activate other substrate molecules [22]. The methodology has been applied to alkenylate a range of nitrogen heterocycles, including phenylpyridine, quinoline, and complex natural products [22].

Metal CatalystDirecting GroupCoupling PartnerProduct TypeKey Features
Rhodium(III)Alkenyl azoles (imidazoles, pyrazoles)Alkynes, diazoketones, dioxazolones [8] [7]-bicyclic heterocyclesRing-junction nitrogen incorporation
Palladium(II)Pyridine/quinoline-carboxylatesAryl halidesTransannular C-H arylated azabicyclesSecond-generation catalyst system
Ruthenium(II)O-methylamidoximeAlkynesAza-polycyclic aromatic hydrocarbonsElectrochemical conditions
Bimetallic Pd SystemsNitrogen heteroatom coordinationAlkenesRemote C-H functionalized productsEnzyme-inspired coordination

Process Chemistry Considerations for Scale-Up

The translation of laboratory-scale synthetic methodologies for 1-methyl-2-azabicyclo[3.1.0]hexane to industrial-scale production requires careful consideration of multiple factors including safety, efficiency, cost-effectiveness, and environmental impact [23] [24]. Process chemistry optimization focuses on developing robust, scalable methods that maintain product quality while addressing practical manufacturing constraints [23].

Flow Chemistry Implementation

Continuous flow synthesis has emerged as a complementary and safe technology for the production of azabicyclic compounds [25] [26]. Flow chemistry represents one of the most efficient approaches to practicing chemistry, with key advantages in safety and ease of scaling up processes [26]. The development of reliable flow chemistry methods is of great significance from an industrial perspective [26].

Continuous flow protocols have been developed for azacycle synthesis using heterogeneous catalysis [26]. Amorphous silica-alumina catalyzes cyclocondensation reactions for both aromatic and aliphatic amines, allowing reactions to be conducted continuously in packed-bed reactors [26]. When the reactant serves as both substrate and solvent, N-substituted azacycles are obtained in high yield by simple solvent removal without further workup [26].

The small reaction volumes of microsystems combined with high heat and mass transfer enable reactions to be performed with higher yields compared to conventional reactors [27]. Microreactor technology represents an ideal system for the safe synthesis of potentially explosive substances such as organic azides [27]. The accurate control of reaction conditions makes microreactors particularly suitable for hazardous transformations [27].

Catalyst Optimization and Recyclability

Immobilized chiral phosphoric acid catalysts have been developed for continuous flow asymmetric transfer hydrogenation of bicyclic nitrogen-containing heterocyclic compounds [25] [28]. Significant improvement in enantioselectivities is achieved in continuous flow with fluidized bed reactors when flow rates are increased from 0.2 milliliters per minute to 2.0-2.5 milliliters per minute [25] [28]. The optimized continuous flow conditions consistently provide 4-6% higher enantiomeric excess selectivity than batch processes [25] [28].

The development of recyclable catalyst systems addresses both economic and environmental considerations [25]. Immobilized catalysts enable easy separation and reuse while maintaining catalytic activity over multiple cycles [25]. The ability to operate at high flow rates demonstrates the practical utility of these systems for industrial applications [28].

Green Chemistry and Sustainability

Atom-economical routes have been prioritized for the synthesis of azabicyclic compounds to minimize waste generation [23]. Metal-free six-step domino reactions generate complex azabicycles and carbobicycles from two simple compounds in a single operation [23]. These processes offer considerable advantages in terms of sustainability and environmental impact [23].

A one-pot, metal-free process for azabicycle synthesis involves cascade double intramolecular cyclizations via nitro-Mannich reaction and N-alkylation [29]. This approach provides various ring systems with yields up to 81% and isomeric ratios of 62:1 [29]. The methodology offers advantages in handling small molecules and flexibility to introduce functionalized side chains [29].

Electronic Property Analysis

The electronic structure calculations reveal characteristic frontier molecular orbital energies for azabicyclo[3.1.0]hexane derivatives. The highest occupied molecular orbital energies typically range from -0.31 to -0.28 atomic units, while lowest unoccupied molecular orbital energies span 0.06 to 0.12 atomic units [1]. These values correspond to HOMO-LUMO energy gaps of 9.4 to 11.9 electron volts, indicating moderate chemical reactivity and stability [1] [2].

The electronic chemical potential values, calculated using Parr's equations [1], range from -2.7 to -3.4 electron volts, providing insights into the electronegativity characteristics of these bicyclic systems. Chemical hardness values, measuring resistance to charge transfer, typically fall between 9.4 and 14.0 electron volts [1].

Molecular Orbital Characteristics

Detailed molecular orbital analysis reveals the unique electronic features of the azabicyclo[3.1.0]hexane framework. The nitrogen lone pair orbital plays a crucial role in determining reactivity patterns, with its orientation significantly affecting intermolecular interactions [4] [5]. The cyclopropane ring contributes substantial strain energy, reflected in the orbital energy distributions and electron density maps [1] [2].

The calculated dipole moments for 1-methyl-2-azabicyclo[3.1.0]hexane derivatives range from 1.5 to 3.2 Debye units, indicating moderate polarity that influences solvent interactions and molecular recognition processes [6]. Molecular volumes calculated from electron density distributions typically span 120-140 cubic angstroms, providing steric parameter estimates for structure-activity relationship studies [1].

Molecular Dynamics Simulations of Solvent Interactions

Molecular dynamics simulations have provided comprehensive insights into the solvation behavior and conformational dynamics of azabicyclo[3.1.0]hexane systems in various solvent environments [7] [8] [9]. These studies employ force fields such as OPLS-AA, AMBER, and CHARMM, with simulation timescales ranging from nanoseconds to hundreds of nanoseconds [7] [6].

Solvent-Dependent Behavior

The molecular dynamics investigations reveal preferential solvation patterns that significantly influence the chemical reactivity of 1-methyl-2-azabicyclo[3.1.0]hexane. In polar solvents such as water and methanol, the nitrogen center exhibits enhanced hydrogen bonding interactions, leading to structured solvation shells [7] [9]. The solvation energies in aqueous environments range from -12 to -18 kilocalories per mole, indicating strong solute-solvent interactions [9].

Nonpolar solvents such as hexane and tetrahydrofuran provide weaker solvation, with energies between -2 to -10 kilocalories per mole [7] [9]. This reduced solvation often correlates with enhanced reactivity in organic synthesis applications, as demonstrated in experimental cycloaddition reactions [1] [2].

Conformational Dynamics

The simulations reveal multiple stable conformers of azabicyclo[3.1.0]hexane derivatives, with interconversion barriers typically below 5 kilocalories per mole [10]. The bicyclic framework constrains conformational flexibility compared to acyclic amines, but significant motion occurs around the nitrogen center and methyl substituent [4] [11].

Interface dynamics studies demonstrate that azabicyclo compounds preferentially orient at liquid-liquid interfaces with the nitrogen center directed toward the more polar phase [9] [6]. This amphiphilic behavior contributes to their utility as surfactants and phase-transfer catalysts.

Quantitative Structure-Activity Relationship Modeling

Quantitative structure-activity relationship studies have established robust predictive models for azabicyclo[3.1.0]hexane derivatives across multiple biological targets [12] [13] [14] [15]. These computational approaches integrate three-dimensional molecular descriptors with biological activity data to identify key structural features governing bioactivity.

Three-Dimensional QSAR Models

Three-dimensional QSAR methodologies, including Comparative Molecular Field Analysis and Comparative Molecular Similarity Indices Analysis, have yielded highly predictive models for azabicyclo[3.1.0]hexane-based pharmaceuticals [16] [17] [15]. Statistical validation metrics demonstrate correlation coefficients ranging from 0.75 to 0.95 for training sets and cross-validated q² values between 0.65 and 0.88 [16] [15].

The steric and electrostatic field contributions reveal critical structure-activity relationships. Bulky substituents at specific positions enhance or diminish activity depending on the target receptor topology [14] [15]. Electrostatic fields around the nitrogen center prove particularly important for dipeptidyl peptidase-IV inhibition and neuropeptide Y receptor antagonism [14] [15].

Fragment-Based QSAR Analysis

Fragment-based hologram QSAR studies provide molecular fingerprint analyses that identify optimal substitution patterns for enhanced selectivity [15]. These models demonstrate superior predictive performance with correlation coefficients exceeding 0.85 and successfully distinguish between closely related enzyme targets such as DPP-2, DPP-4, DPP-8, and DPP-9 [15].

The fragment contribution maps highlight the importance of the bicyclic core scaffold while revealing tolerance for structural modifications at peripheral positions [14] [15]. Machine learning approaches, including support vector machines and random forests, achieve prediction accuracies between 80-92% for toxicity and ADMET property estimation [18].

Pharmacophore Modeling

Pharmacophore-based models identify essential molecular features required for biological activity, achieving sensitivities between 85-95% for target identification [18]. The azabicyclo[3.1.0]hexane framework serves as a privileged scaffold, providing optimal spatial arrangements of pharmacophoric elements including hydrogen bond donors, acceptors, and hydrophobic regions [14] [18].

Transition State Analysis of Ring-Forming Reactions

Transition state analysis represents a crucial component of computational studies on azabicyclo[3.1.0]hexane formation and reactivity [1] [2] [19] [20] [21]. Density functional theory calculations at the M11/cc-pVDZ level provide detailed mechanistic insights into ring-forming processes, particularly cycloaddition reactions that generate the bicyclic framework [1] [2].

Cycloaddition Mechanisms

The formation of azabicyclo[3.1.0]hexane derivatives through 1,3-dipolar cycloaddition reactions proceeds via concerted mechanisms with distinct endo and exo transition states [1] [2]. Activation energies for endo approaches typically range from 19.3 kilocalories per mole, while exo pathways require 23.4 kilocalories per mole, explaining the observed stereoselectivity favoring endo products [1].

The transition state geometries reveal asynchronous bond formation, with the carbon-carbon bond forming earlier than the carbon-nitrogen bond [1] [2]. This asynchronicity influences stereochemical outcomes and provides opportunities for controlling reaction selectivity through catalyst design [19] [20].

Nitrogen Inversion Dynamics

Transition state analysis of nitrogen inversion processes demonstrates remarkably low barriers, typically 1.2 to 3.8 kilocalories per mole [1]. This facile interconversion between nitrogen invertomers has significant implications for NMR spectroscopy and conformational analysis of azabicyclo[3.1.0]hexane derivatives.

The calculated inversion barriers correlate with experimental observations of rapid exchange processes at ambient temperatures [4] [11]. Temperature-dependent NMR studies validate the computational predictions and confirm the dynamic nature of the nitrogen center in bicyclic environments.

Ring-Opening and Rearrangement Pathways

Computational investigation of ring-opening reactions reveals activation energies between 15-25 kilocalories per mole for cyclopropane cleavage [22] [21]. These processes can proceed through stepwise or concerted mechanisms depending on the electronic nature of substituents and reaction conditions [20] [21].

The transition state energies for C-H bond formation reactions range from 12-18 kilocalories per mole, with high diastereoselectivity arising from conformational constraints imposed by the bicyclic framework [20] [21]. Radical and ionic mechanisms both contribute to synthetic transformations, with pathway selection determined by reaction conditions and substrate substitution patterns [21].

XLogP3

0.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

97.089149355 g/mol

Monoisotopic Mass

97.089149355 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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